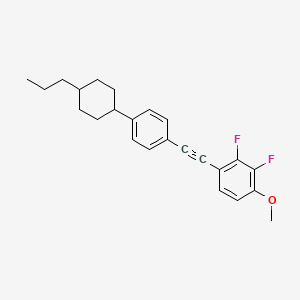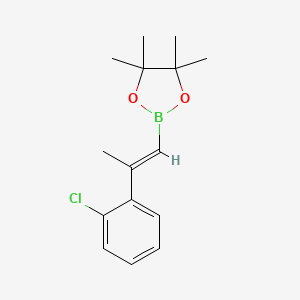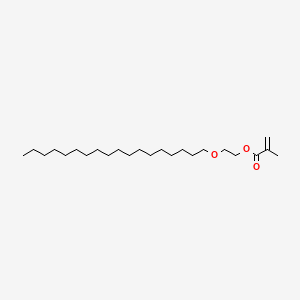
2-Octadecoxyethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Octadécoxyl 2-méthylprop-2-énoate est un composé organique appartenant à la famille des acrylates. Il se caractérise par sa longue chaîne alkyle et son groupe fonctionnel ester, ce qui en fait un composé polyvalent dans diverses applications chimiques. Ce composé est connu pour son utilisation en chimie des polymères, notamment dans la synthèse de polymères et de copolymères spéciaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Octadécoxyl 2-méthylprop-2-énoate implique généralement l'estérification de l'acide 2-méthylprop-2-énoïque avec le 2-octadécoxyethanol. La réaction est généralement catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Les conditions réactionnelles comprennent souvent le chauffage des réactifs sous reflux pour faciliter le processus d'estérification.
Méthodes de production industrielle
Dans les milieux industriels, la production de 2-Octadécoxyl 2-méthylprop-2-énoate peut impliquer des procédés à flux continu pour garantir une efficacité et un rendement élevés. L'utilisation de catalyseurs avancés et de conditions réactionnelles optimisées peut améliorer encore l'échelle de production et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Octadécoxyl 2-méthylprop-2-énoate peut subir diverses réactions chimiques, notamment :
Polymérisation : Le composé peut se polymériser par des mécanismes radicalaires libres, formant des polymères à longue chaîne.
Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, la liaison ester peut être hydrolysée pour donner de l'acide 2-méthylprop-2-énoïque et du 2-octadécoxyethanol.
Transestérification : Cette réaction implique l'échange du groupe ester avec un autre alcool, produisant un ester et un alcool différents.
Réactifs et conditions courants
Polymérisation : Des initiateurs tels que le peroxyde de benzoyle ou l'azobisisobutyronitrile (AIBN) sont couramment utilisés.
Hydrolyse : Conditions acides ou basiques, généralement avec de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Transestérification : Des catalyseurs comme le méthylate de sodium ou l'isopropylate de titane sont utilisés.
Principaux produits
Polymérisation : Produit des polymères et des copolymères avec des propriétés variables en fonction des monomères utilisés.
Hydrolyse : Donne de l'acide 2-méthylprop-2-énoïque et du 2-octadécoxyethanol.
Transestérification : Donne des esters et des alcools différents en fonction des réactifs.
4. Applications de la recherche scientifique
Le 2-Octadécoxyl 2-méthylprop-2-énoate a une large gamme d'applications dans la recherche scientifique :
Chimie des polymères : Utilisé comme monomère dans la synthèse de polymères spéciaux avec des propriétés uniques.
Ingénierie biomédicale : Incorporé dans des hydrogels et d'autres matériaux pour les systèmes de délivrance de médicaments et l'ingénierie tissulaire.
Revêtements de surface : Utilisé dans la formulation de revêtements offrant une durabilité et une hydrophobicité accrues.
Adhésifs et mastics : Utilisé dans la production d'adhésifs et de mastics haute performance offrant une flexibilité et une résistance améliorées.
5. Mécanisme d'action
Le mécanisme d'action du 2-Octadécoxyl 2-méthylprop-2-énoate en polymérisation implique les étapes d'initiation, de propagation et de terminaison typiques de la polymérisation radicalaire libre. Le groupe fonctionnel ester permet la formation de réseaux réticulés, améliorant les propriétés mécaniques des polymères résultants. Dans les applications biomédicales, la nature hydrophobe du composé peut être mise à profit pour contrôler la libération de médicaments à partir de matrices polymères.
Applications De Recherche Scientifique
2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biomedical Engineering: Incorporated into hydrogels and other materials for drug delivery systems and tissue engineering.
Surface Coatings: Utilized in the formulation of coatings with enhanced durability and hydrophobicity.
Adhesives and Sealants: Employed in the production of high-performance adhesives and sealants with improved flexibility and strength.
Mécanisme D'action
The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The ester functional group allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers. In biomedical applications, the compound’s hydrophobic nature can be leveraged to control the release of drugs from polymer matrices.
Comparaison Avec Des Composés Similaires
Composés similaires
Diméthacrylate de diéthylèneglycol : Un autre ester d'acrylate utilisé en chimie des polymères avec des propriétés de polymérisation similaires.
Méthacrylate d'octadécyle : Partage la longue chaîne alkyle mais diffère dans le groupe fonctionnel ester, ce qui affecte sa réactivité et ses applications.
Acrylate de 2-éthylhexyle : Connu pour son utilisation dans les adhésifs sensibles à la pression, avec une chaîne alkyle plus courte que celle du 2-Octadécoxyl 2-méthylprop-2-énoate.
Unicité
Le 2-Octadécoxyl 2-méthylprop-2-énoate est unique en raison de sa longue chaîne alkyle, qui confère une hydrophobicité et une flexibilité aux polymères qu'il forme. Cela le rend particulièrement précieux dans les applications nécessitant une résistance à l'eau et une résistance mécanique.
En comprenant les propriétés, la synthèse et les applications du 2-Octadécoxyl 2-méthylprop-2-énoate, les chercheurs peuvent mieux utiliser ce composé dans divers domaines scientifiques et industriels.
Propriétés
Numéro CAS |
70879-51-5 |
|---|---|
Formule moléculaire |
C24H46O3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-octadecoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |
Clé InChI |
KOZZOZYINRDZOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

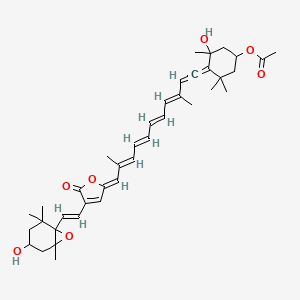
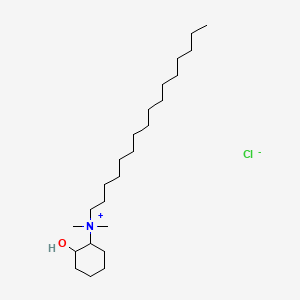
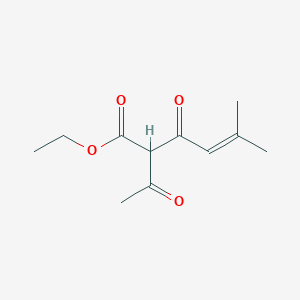
![L-threo-Pentonamide, N-[1-[[[(3-amino-5,6-dimethylpyrazinyl)methyl]amino]carbonyl]-2-methylbutyl]-5-cyclohexyl-2,4,5-trideoxy-4-[[N-[N-[1-oxo-6-[[(phenylmethoxy)carbonyl]amino]hexyl]-L-phenylalanyl]glycyl]amino]-, [S-(R*,R*)]-(9CI)](/img/structure/B12298953.png)

![1-[2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298956.png)
![4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12298958.png)
![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)

